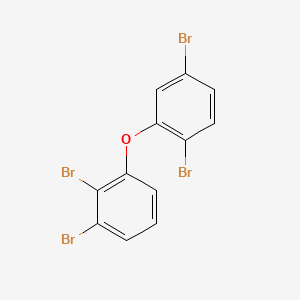
2,2',3,5'-Tetrabromodiphenyl ether
説明
2,2’,3,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is also known by other names such as 1,2,5-Tribromo-3-(2-bromophenoxy)benzene .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms in the 2,2’,3,5’ positions .Physical and Chemical Properties Analysis
2,2’,3,5’-Tetrabromodiphenyl ether has a molecular weight of 485.791 Da . It has a high refractive index of 1.665 .科学的研究の応用
Metabolism and Identification of Metabolites
- Research shows that 2,2',4,4'-tetrabromodiphenyl ether (a compound similar to 2,2',3,5'-Tetrabromodiphenyl ether) is metabolized in rat liver, producing various hydroxylated metabolites. These metabolites include six hydroxylated tetrabrominated diphenyl ethers and three hydroxylated tribrominated diphenyl ethers, identified through gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Oxidative Metabolism in Animals
- Studies indicate that the oxidative metabolism of tetrabromodiphenyl ether and other similar compounds is catalyzed by cytochrome P450 (CYP) enzymes in animals like cats and chickens. This process results in the formation of various hydroxylated metabolites, suggesting the compound's bioaccumulation and transformation in living organisms (Zheng et al., 2016); (Zheng et al., 2015).
Degradation and Remediation Strategies
- A study has demonstrated a synergistic effect of ball-milled aluminum micro-scale particles with vitamin B12 on the degradation of tetrabromodiphenyl ether, offering a potential approach for soil and environmental remediation (Yang et al., 2018).
Synthesis and Characterization
- Extensive research has been done on the synthesis and characterization of polybrominated diphenyl ethers (PBDEs), including tetrabromodiphenyl ethers. This includes the analysis of physicochemical parameters like melting points, UV, 1H NMR, and mass spectra, crucial for understanding their environmental impact and behavior (Marsh et al., 1999).
Comparative Metabolic Studies
- Comparative studies of the oxidative metabolism of BDE-47 and similar compounds in rat hepatic microsomes provide insights into metabolite formation rates, kinetic parameters, and the role of cytochrome P450 enzymes. These studies are vital for understanding the compound's metabolism in mammals (Erratico, Moffatt, & Bandiera, 2011).
Distribution and Excretion in Mice
- Research on the distribution and excretion of BDE-47 in mice highlights its presence in urine, feces, and blood, providing insights into its metabolism and elimination in mammals (Xu et al., 2019).
Photocatalytic Degradation
- Studies have explored the photocatalytic degradation of tetrabromodiphenyl ethers using novel composites like Ag@Ag3PO4/g-C3N4/rGO, highlighting the potential for utilizing solar energy in environmental remediation (Liang et al., 2019).
Conformational Properties
- Investigations into the conformational properties of PBDEs, including tetrabromodiphenyl ethers, are crucial for assessing their environmental fate and potential health risks. Quantum chemical methods have been used to study these properties (Hu et al., 2005).
Biodegradation by Bacteria
- The biodegradation of BDE-47 by bacterial strains like Achromobacter xylosoxidans GYP4 offers a biological approach to remediate environmental contamination by these compounds (Wang et al., 2019).
Effects on Endocrine Function
- The potential endocrine-disrupting effects of hydroxylated PBDE metabolites, including those similar to this compound, on human health, have been a focus of research, especially concerning their impact on aromatase activity (Cantón et al., 2008).
Toxicokinetics in Mice
- Studies on the toxicokinetics of BDE 47 in mice provide insights into its absorption, distribution, and excretion, which are crucial for understanding its potential impact on human health (Staskal et al., 2004).
Effects on Reproductive Health
- The adverse effects of BDE47 on semen quality and spermatogenesis in male mice highlight the reproductive toxicity of these compounds (Wang et al., 2012).
Aldose Reductase Inhibitory Effects
- Bromophenols, structurally related to tetrabromodiphenyl ethers, have shown significant aldose reductase inhibitory activity, suggesting potential therapeutic applications (Wang et al., 2005).
Spectroscopic and DFT Studies
- Vibrational spectroscopic investigation and density functional theory (DFT) studies on tetrabromodiphenyl ether provide insights into its structural and electronic properties, aiding in environmental risk assessment (Qiu et al., 2010).
Biotransformation by Human Liver Microsomes
- The biotransformation of BDE-47 by human liver microsomes, particularly involving cytochrome P450 2B6, is crucial for understanding how these compounds are metabolized in the human body (Erratico, Szeitz, & Bandiera, 2013).
Photocatalytic Degradation and Interaction Studies
- Research on the peculiar and rapid photocatalytic degradation of tetrabromodiphenyl ethers using Ag/TiO2 highlights innovative methods for environmental remediation (Lei et al., 2016).
Interaction with Thyroid Receptor
- Investigations into whether 2,2',4,4'-tetrabromodiphenyl ether directly interacts with the thyroid receptor provide important insights into its potential endocrine-disrupting effects (Suvorov et al., 2010).
Microbiological Study on Bioremediation
- A microbiological study on the bioremediation of BDE-47-contaminated soil using agricultural waste composting offers insights into environmentally friendly degradation methods (Chen et al., 2016).
Metabolic Mechanism Insights
- Research providing insights into the metabolic mechanism of PBDEs catalyzed by cytochrome P450 enzyme 3A4 contributes to the risk assessment and prediction of biotransformation of similar compounds (Zhang et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2-dibromo-3-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-8(14)11(6-7)17-10-3-1-2-9(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGBGTYMDIVKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879870 | |
| Record name | BDE-44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-20-2 | |
| Record name | 2,2',3,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK03567LO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


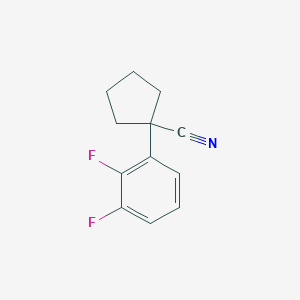
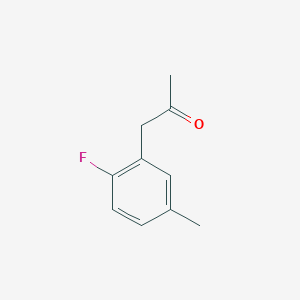
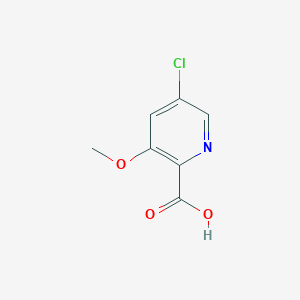
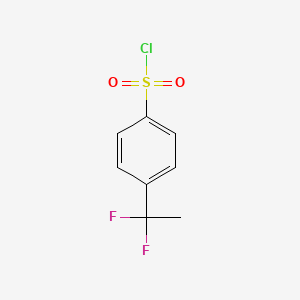
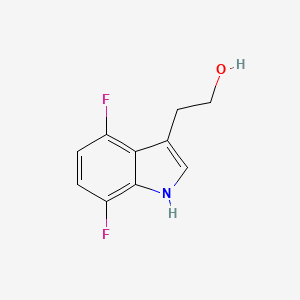
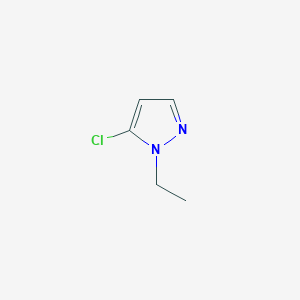
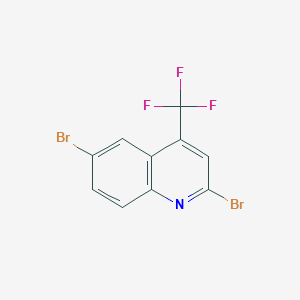

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
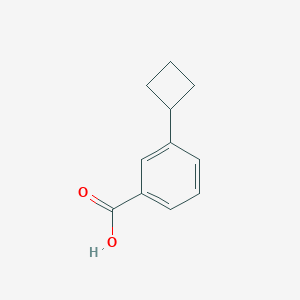
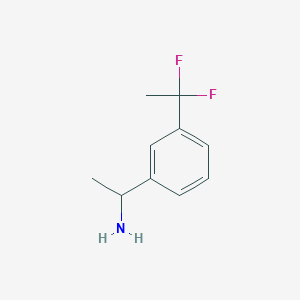
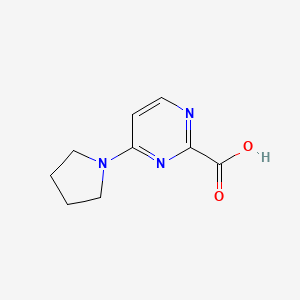
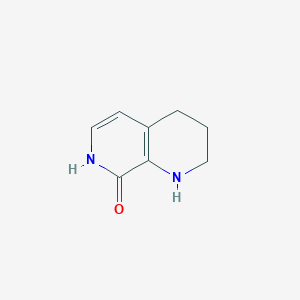
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
